molecular formula C8H5F4NO B1302120 2-Fluoro-5-(trifluoromethyl)benzamide CAS No. 207919-05-9

2-Fluoro-5-(trifluoromethyl)benzamide

Cat. No. B1302120
M. Wt: 207.12 g/mol
InChI Key: DDLPGTOHZZKQLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-5-(trifluoromethyl)benzamide involves various strategies, including the use of nucleophilic vinylic substitution (S(N)V) reactions. For instance, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been utilized as precursors in heterocyclic synthesis, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine with aromatic dianhydrides has been reported, where the diamine is obtained by reducing a dinitro-compound synthesized from 2-chloro-5-nitro-1-trifluoromethylbenzene . Moreover, a catalyst- and solvent-free synthesis approach has been developed for 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement .

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively studied. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has been determined, revealing its monoclinic space group and various geometric parameters . Similarly, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing significant differences in the dihedral angles between the two benzene rings depending on the halogen substituent .

Chemical Reactions Analysis

The chemical reactivity of fluoro-benzamide derivatives includes ortho-fluorination reactions catalyzed by Pd(OTf)2 x 2 H2O using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source . Fluorination reactions at C-5 of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses have also been investigated, with various outcomes depending on the starting material and fluorinating agent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-benzamide derivatives are influenced by their molecular structure. For instance, the polyimide films derived from the synthesis involving 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms in the benzamide structure can significantly affect the compound's reactivity, as seen in the nucleophilic vinylic substitution reactions and the ortho-fluorination reactions .

Relevant Case Studies

A relevant case study includes the evaluation of fluorine-containing benzamide analogs as candidate ligands for PET imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies . This highlights the potential application of fluoro-benzamide derivatives in medicinal chemistry and imaging.

Scientific Research Applications

Antimicrobial Activity

2-Fluoro-5-(trifluoromethyl)benzamide derivatives have shown significant activity in antimicrobial applications. A study on fluoro and trifluoromethyl derivatives of benzamides revealed notable antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Some derivatives also exhibited activity against Gram-negative strains, indicating potential for broad-spectrum antimicrobial applications (Carmellino et al., 1994).

Antitumor Properties

In the field of cancer research, certain benzamide derivatives, structurally related to 2-Fluoro-5-(trifluoromethyl)benzamide, have been explored for their antitumor properties. For instance, MS-27-275, a synthetic benzamide derivative, demonstrated significant in vivo antitumor activity against various human tumor cell lines. This compound inhibited histone deacetylase and induced changes in cell cycle distribution, showcasing its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Chemical Synthesis and Reactivity

In synthetic chemistry, 2-Fluoro-5-(trifluoromethyl)benzamide and its derivatives play a crucial role. A study highlighted the use of N-fluoro-2,4,6-trimethylpyridinium triflate for ortho-fluorination of triflamide-protected benzylamines, demonstrating its importance in medicinal chemistry and synthesis (Wang et al., 2009). Additionally, the reactivity of (poly)fluorobenzamides in palladium-catalysed direct arylations was studied, showing how fluoro substituents can act as directing groups in such reactions (Laidaoui et al., 2016).

Crystal Structures

The study of crystal structures of fluorinated benzamides has provided insights into their molecular configurations. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides were analyzed, providing valuable data for understanding their molecular arrangement and potential reactivity (Suchetan et al., 2016).

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPGTOHZZKQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372125
Record name 2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzamide

CAS RN

207919-05-9
Record name 2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207919-05-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DC Nuţă, MC Chifiriuc, C Drăghici, C Limban… - …, 2013 - farmaciajournal.com
The use of most antimicrobial agents is limited, not only by the rapid developement of drug resistance, but also by the unsatisfactory status of present treatment of bacterial infections …
Number of citations: 11 farmaciajournal.com
CH Zhang, K Chen, Y Jiao, LL Li, YP Li… - Journal of medicinal …, 2016 - ACS Publications
Herein we report the sophisticated process of structural optimization toward a previously disclosed Src inhibitor, compound 1, which showed high potency in the treatment of triple …
Number of citations: 22 pubs.acs.org
JW Cuozzo, MA Clark, AD Keefe… - Journal of Medicinal …, 2020 - ACS Publications
The activity of the secreted phosphodiesterase autotaxin produces the inflammatory signaling molecule LPA and has been associated with a number of human diseases including …
Number of citations: 66 pubs.acs.org
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com
H Ohta, T Ishizaka, M Tatsuzuki, M Yoshinaga… - Bioorganic & medicinal …, 2008 - Elsevier
In this study, a novel series of CB 2 receptor agonist imine derivatives, 1–6, was synthesized and evaluated for activity against the CB 2 receptor. In a previous paper we reported the …
Number of citations: 55 www.sciencedirect.com

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